![molecular formula C12H17ClN2 B13573225 [1-(4-Chlorophenyl)piperidin-3-yl]methanamine](/img/structure/B13573225.png)
[1-(4-Chlorophenyl)piperidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chlorophenyl)piperidin-3-yl]methanamine: is an organic compound belonging to the class of phenylpiperidines. This compound features a piperidine ring substituted with a chlorophenyl group and a methanamine group. It is a significant molecule in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)piperidin-3-yl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Chlorophenyl)piperidin-3-yl]methanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylpiperidines.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Chlorophenyl)piperidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperidine: Shares a similar structure but lacks the methanamine group.
4-Chlorophenylpiperazine: Contains a piperazine ring instead of a piperidine ring.
4-Chlorophenylmethylamine: Features a methylamine group instead of a piperidine ring.
Uniqueness: The presence of both the chlorophenyl and methanamine groups in [1-(4-Chlorophenyl)piperidin-3-yl]methanamine provides unique reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-5-12(6-4-11)15-7-1-2-10(8-14)9-15/h3-6,10H,1-2,7-9,14H2 |
InChI Key |
IBWSAHJCOCYBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


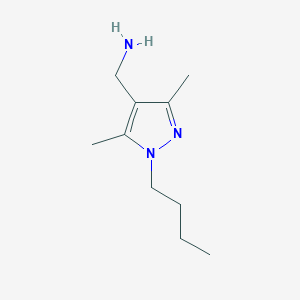
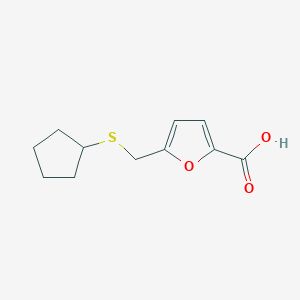
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
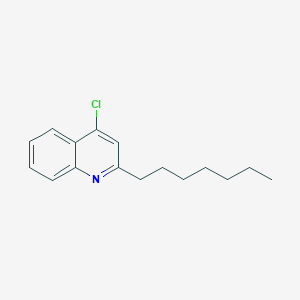
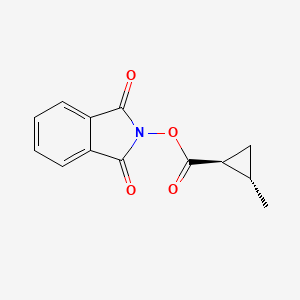
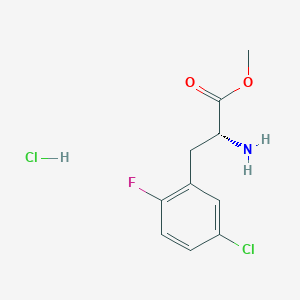
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)


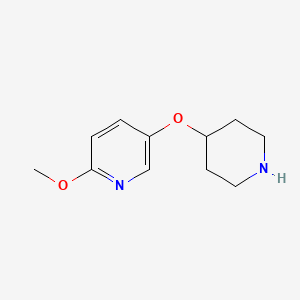
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
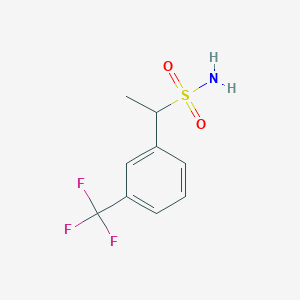
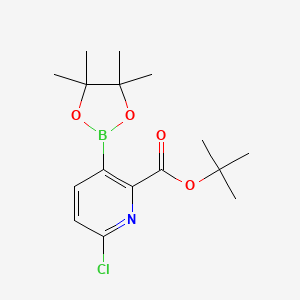
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
